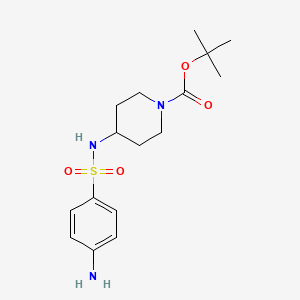

tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

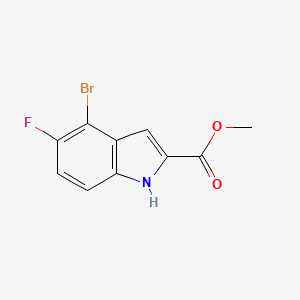

Tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate is a chemical compound with the formula C16H25N3O4S . It is produced by KISHIDA CHEMICAL CO., LTD .

Synthesis Analysis

This compound is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is a major contributor to the opioid crisis in North America . The synthesis of fentanyl involves the use of specific precursor chemicals, and traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .科学的研究の応用

1. Synthesis and Role in Drug Development

Tert-butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate and its derivatives play a pivotal role as intermediates in the synthesis of various pharmacologically active compounds. For instance, it is a key intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. This compound is synthesized through steps like acylation, sulfonation, and substitution, highlighting its versatility in medicinal chemistry (Wang et al., 2015).

2. Intermediate in Biological Compounds Synthesis

The compound also acts as an important intermediate in the synthesis of biologically active compounds such as Crizotinib, a medication used in cancer therapy. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, indicating its critical role in the formation of complex therapeutic agents (Kong et al., 2016).

3. Use in Anticancer Drug Synthesis

In addition, this compound is integral in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another important intermediate for small molecule anticancer drugs. The method involves nucleophilic substitution reaction, oxidation, halogenation, and elimination reaction, signifying its broad application in cancer drug development (Zhang et al., 2018).

4. Crystal Structure and Molecular Analysis

Research on its derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, has led to significant findings in crystal structure analysis. Studies have explored the molecular packing, hydrogen bonds, and crystal structure, contributing to the broader understanding of chemical compounds and their behaviors (Didierjean et al., 2004).

5. Synthesis of Diverse Piperidine Derivatives

Moreover, tert-butyl 4-oxopiperidine-1-carboxylate and its related compounds have been utilized in synthesizing a wide range of piperidine derivatives. These derivatives hold promise as synthons for the preparation of diverse piperidine derivatives, further extending their application in chemical synthesis (Moskalenko & Boev, 2014).

将来の方向性

Given its role as a precursor in the synthesis of fentanyl, the future directions for this compound are likely to be influenced by the ongoing efforts to control the opioid crisis. The compound has been placed under international control, which gives governments the legal base to seize illicit shipments of these chemicals . This could potentially impact the availability and use of this compound in the future.

特性

IUPAC Name |

tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDNDLNAFHXFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)

![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)

![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)

![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)

![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)